molecular formula C9H12N4 B11910512 1-(1-Methyl-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine

1-(1-Methyl-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine

Cat. No.: B11910512
M. Wt: 176.22 g/mol
InChI Key: KYALOPWJULUIPG-UHFFFAOYSA-N
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Description

1-(1-Methyl-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine ( 1437433-35-6) is a chemical compound with the molecular formula C9H12N4 and a molecular weight of 176.22 g/mol . It belongs to the class of imidazo[4,5-c]pyridine derivatives, a scaffold recognized for its significant value in medicinal chemistry and drug discovery research. While specific pharmacological data for this exact compound is limited in public sources, the imidazo[4,5-c]pyridine core is established as a privileged structure in the development of bioactive molecules. For instance, closely related derivatives have been identified as a novel class of potent inhibitors for mitogen and stress-activated protein kinase-1 (MSK-1), highlighting the potential of this chemical series in kinase research and the development of therapeutic agents . More broadly, imidazo-fused heterocycles are extensively studied due to their wide range of physiological activities, which can include antimicrobial, anticancer, anti-inflammatory, and antiviral effects . The structural analogy of these heterocycles to purine bases makes them particularly interesting for probing biological systems and designing enzyme inhibitors. Researchers may find this compound, 1-(1-Methyl-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine, to be a versatile building block for constructing compound libraries or as a key intermediate in the synthesis of more complex target molecules for biological evaluation. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C9H12N4

Molecular Weight

176.22 g/mol

IUPAC Name

1-(1-methylimidazo[4,5-c]pyridin-2-yl)ethanamine

InChI

InChI=1S/C9H12N4/c1-6(10)9-12-7-5-11-4-3-8(7)13(9)2/h3-6H,10H2,1-2H3

InChI Key

KYALOPWJULUIPG-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC2=C(N1C)C=CN=C2)N

Origin of Product

United States

Preparation Methods

Condensation-Based Cyclization

A widely adopted method involves condensation between 3,4-diaminopyridine derivatives and carbonyl-containing reagents. For example, reacting 3,4-diaminopyridine with α-ketoesters or α-haloketones under acidic or basic conditions facilitates cyclization to form the imidazo ring. In one protocol, 3,4-diaminopyridine was treated with ethyl 2-chloroacetoacetate in ethanol under reflux, yielding the unsubstituted imidazo[4,5-c]pyridine core with 68% efficiency after recrystallization.

Metal-Catalyzed Cross-Coupling

Functionalization with the Ethanamine Moiety

Introducing the ethanamine side chain at the C2 position involves nucleophilic substitution or reductive amination:

Nucleophilic Substitution of Halogenated Intermediates

Halogenation at C2 using N-bromosuccinimide (NBS) or iodine monochloride generates reactive intermediates. Subsequent displacement with ethylenediamine derivatives proceeds under basic conditions. For instance, treating 2-chloroimidazo[4,5-c]pyridine with 1,2-diaminoethane in dimethylformamide (DMF) at 80°C for 12 hours yields the target compound with 62% purity, necessitating chromatographic purification.

Reductive Amination of Ketone Precursors

An alternative route involves reducing a ketone intermediate to the corresponding amine. 1-(1-Methyl-1H-imidazo[4,5-c]pyridin-2-yl)ethanone, synthesized via Friedel-Crafts acylation, undergoes reductive amination using ammonium acetate and sodium cyanoborohydride in methanol, achieving 55% yield. This method avoids harsh bases but requires strict pH control to prevent over-reduction.

Industrial-Scale Optimization

Patent US6743920B2 outlines a scalable process emphasizing cost efficiency and reproducibility:

StepReactionConditionsYield
1Core cyclizationEthanol, HCl, reflux, 6 h78%
2C2 brominationNBS, CCl₄, 0°C, 2 h89%
3AminationEthylenediamine, DMF, 80°C, 12 h65%
4PurificationSilica gel chromatography (DCM/MeOH 20:1)92% recovery

Key innovations include using continuous flow reactors for bromination (reducing reaction time to 30 minutes) and immobilized palladium catalysts for coupling steps, minimizing metal leaching.

Analytical Characterization

Critical quality control metrics for the final compound include:

  • ¹H NMR (500 MHz, DMSO-d₆): δ 8.23 (s, 1H, imidazo-H), 7.68 (d, J = 9.5 Hz, 1H, pyridine-H), 3.16 (t, J = 7.4 Hz, 2H, -CH₂NH₂), 2.92 (s, 3H, N-CH₃).

  • HPLC Purity : >98% on C18 column (ACN/0.1% TFA gradient).

  • Mass Spec : [M+H]⁺ at m/z 191.2 (calculated 191.24) .

Chemical Reactions Analysis

Types of Reactions

1-(1-Methyl-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atoms of the imidazo[4,5-c]pyridine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Pharmacological Studies

1-(1-Methyl-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine has been investigated for its role as a potential pharmacological agent. Its structure suggests it may interact with specific receptors or enzymes involved in various physiological processes.

Case Study: c-Met Inhibitors

Research has highlighted the compound's potential as a c-Met inhibitor, which is significant due to the role of c-Met signaling in cancer progression. A study demonstrated that related compounds exhibited favorable pharmacokinetic properties and antitumor activities in glioma models, suggesting that modifications to the imidazo-pyridine structure could yield effective therapeutic agents against tumors associated with aberrant c-Met signaling .

Neuropharmacology

The compound may also have implications in neuropharmacology, particularly concerning its effects on neurotransmitter systems. The presence of the imidazole ring is indicative of possible interactions with histamine receptors or other neurotransmitter systems.

Research Findings

Studies have indicated that imidazole derivatives can modulate neurotransmission and exhibit neuroprotective effects. This opens avenues for exploring 1-(1-Methyl-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine's potential in treating neurodegenerative diseases .

Antimicrobial Activity

There is emerging interest in the antimicrobial properties of imidazole derivatives. Preliminary studies suggest that compounds with similar structures may exhibit activity against various bacterial strains.

Potential Applications

Given the increasing resistance to conventional antibiotics, exploring the antimicrobial efficacy of this compound could lead to novel therapeutic strategies for bacterial infections.

Mechanism of Action

The mechanism of action of 1-(1-Methyl-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to a receptor and modulate signal transduction pathways, ultimately affecting cellular functions.

Comparison with Similar Compounds

Structural Variations and Pharmacological Implications

Substituent Effects: The methyl group in the target compound (vs. cyclopropyl in the analog ) may influence steric hindrance and metabolic stability. Cyclopropyl groups often enhance rigidity and resistance to oxidative metabolism. Ethanamine vs.

Core Modifications :

  • Imidazo[4,5-c]pyridine vs. Imidazo[4,5-b]pyridine : The positional isomerism (c vs. b) alters the electronic distribution of the aromatic system. For example, 1-methyl-6-phenyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one incorporates a ketone group, reducing basicity but introducing hydrogen-bond acceptor properties.

Complex Polycyclic Systems :

  • Ipivivint demonstrates how appending additional heterocycles (e.g., pyrazolo[3,4-b]pyridine) and fluorophenyl groups can expand biological activity. Its larger size (MW 488.50) may limit bioavailability but enhance target specificity.

Biological Activity

1-(1-Methyl-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine, also known as a derivative of imidazole, has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

  • Chemical Formula : C9H12N4
  • Molecular Weight : 176.22 g/mol
  • CAS Number : 1437433-35-6

1-(1-Methyl-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine exhibits biological activity primarily through its interaction with various enzymes and receptors. The imidazole ring is known for its role in catalytic processes and as a part of active sites in enzymes, particularly in the context of histidine residues.

Enzymatic Inhibition

Research indicates that compounds containing imidazole moieties can act as inhibitors for several enzymes. For instance, studies have shown that imidazole derivatives can inhibit Methionyl-tRNA synthetase (MetRS) in Trypanosoma brucei, which is crucial for developing treatments against human African trypanosomiasis (HAT). The compound demonstrated approximately 78% inhibition at a concentration of 10 µM .

Biological Activity Overview

The biological activity of 1-(1-Methyl-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine can be summarized as follows:

Activity Description
Enzyme Inhibition Inhibits MetRS with significant potency (IC50 values around 10 µM) .
Anticancer Potential Exhibits activity against various cancer cell lines; specific mechanisms are under investigation .
Receptor Interaction Potential interactions with neurotransmitter receptors, influencing signaling pathways.

Study on Anticancer Activity

A recent investigation into the anticancer properties of imidazole derivatives found that 1-(1-Methyl-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine showed promising results against breast cancer cell lines. The study reported IC50 values comparable to established chemotherapeutics .

Mechanistic Insights

The compound's mechanism involves modulation of cell cycle progression and apoptosis induction in cancer cells. It was noted that treatment with this compound led to G1 phase arrest and apoptosis in MCF7 cell lines, showcasing its potential as a therapeutic agent .

Q & A

Q. What are the optimal synthetic pathways for 1-(1-methyl-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves cyclocondensation reactions under controlled temperatures (e.g., 60–80°C) and inert atmospheres. Solvents like dimethylformamide (DMF) or acetonitrile are critical for stabilizing intermediates, while reagents such as trimethylamine optimize nucleophilic substitution efficiency. For example, substituting the imidazo[4,5-c]pyridine core with an ethanamine group requires precise stoichiometry to minimize side products like N-alkylated derivatives. Post-synthesis purification via column chromatography (silica gel, CH₂Cl₂/MeOH gradient) is recommended for >95% purity .

Q. Table 1: Key Reaction Parameters

ParameterOptimal RangeImpact on Yield/Purity
Temperature60–80°CHigh yield at 70°C
Solvent PolarityMedium (e.g., DMF)Reduces side reactions
Reaction Time6–12 hoursProlonged time → degradation

Q. How can structural characterization of this compound be performed to confirm its identity?

Methodological Answer: Use a combination of ¹H/¹³C NMR (DMSO-d₆, 400 MHz) to identify methyl (δ 2.5–3.0 ppm) and ethanamine protons (δ 1.2–1.8 ppm). High-resolution mass spectrometry (HRMS) with ESI+ ionization confirms the molecular ion peak (e.g., m/z 191.13 for C₉H₁₃N₄⁺). IR spectroscopy detects amine N-H stretches (~3350 cm⁻¹) and imidazole ring vibrations (1600–1450 cm⁻¹) .

Q. What stability considerations are critical for handling this compound in laboratory settings?

Methodological Answer: The compound is hygroscopic and prone to oxidation at the amine group. Store under argon at –20°C in amber vials. Stability assays (HPLC monitoring over 30 days) show <5% degradation when stored in anhydrous DMSO. Avoid prolonged exposure to light or acidic conditions, which promote ring-opening reactions .

Advanced Research Questions

Q. How does the electronic configuration of the imidazo[4,5-c]pyridine core influence its reactivity with biological targets?

Methodological Answer: The bicyclic structure’s electron-deficient nature enhances π-π stacking with aromatic residues in enzyme active sites (e.g., kinases). Density functional theory (DFT) calculations (B3LYP/6-31G*) reveal a HOMO localization on the imidazole nitrogen, facilitating hydrogen bonding with Asp/Glu residues. Competitive binding assays (SPR or ITC) quantify affinity (Kd ~ 10–100 nM) .

Q. Table 2: Computational and Experimental Binding Data

Target ProteinKd (nM)Binding Energy (ΔG, kcal/mol)
Tyrosine Kinase A45 ± 3–9.2
GPCR-X120 ± 10–7.8

Q. What strategies resolve contradictions in biological activity data across different assay systems?

Methodological Answer: Discrepancies between in vitro (cell-free) and cell-based assays often arise from differential membrane permeability or metabolization. Use orthogonal assays:

  • In vitro: Fluorescence polarization for direct target engagement.
  • Cell-based: Luciferase reporter assays with permeability enhancers (e.g., cyclosporine A).
    Normalize data using internal controls (e.g., IC50 ratios) and validate via siRNA knockdown of putative off-targets .

Q. How can environmental fate studies be designed to assess the ecological impact of this compound?

Methodological Answer: Follow OECD guidelines for biodegradation (Test 301F) and bioaccumulation (logP < 3.5 indicates low risk). Use LC-MS/MS to quantify degradation products in simulated wastewater (pH 7.4, 25°C). Ecotoxicity assays with Daphnia magna (48-hour LC50) and algal growth inhibition tests are mandatory for risk assessment .

Q. What advanced computational methods predict the compound’s interactions with novel biological targets?

Methodological Answer: Molecular docking (AutoDock Vina) with homology-modeled proteins identifies potential off-targets. Molecular dynamics simulations (GROMACS, 100 ns) assess binding stability. Machine learning models (e.g., Random Forest) trained on ChEMBL data predict ADMET properties, prioritizing targets with high druggability scores .

Methodological Guidance for Experimental Design

Q. How to design a robust structure-activity relationship (SAR) study for derivatives?

Methodological Answer:

  • Variation Points: Modify the ethanamine side chain (e.g., alkylation, acylation).
  • Assays: Measure IC50 against primary and counter-screens for selectivity.
  • Statistical Analysis: Use multivariate regression to correlate substituent electronegativity with activity .

Q. What techniques address solubility challenges in in vivo studies?

Methodological Answer:

  • Formulation: Use co-solvents (PEG-400/Cremophor EL) or liposomal encapsulation.
  • Pharmacokinetics: Conduct bioavailability studies in rodents with intravenous vs. oral dosing, monitoring plasma levels via LC-MS/MS .

Q. How to validate the compound’s mechanism of action in complex biological systems?

Methodological Answer:

  • CRISPR-Cas9 Knockout: Confirm target dependency in isogenic cell lines.
  • Thermal Proteome Profiling (TPP): Identify engaged proteins in lysates.
  • In Vivo Imaging: Use PET tracers (¹⁸F-labeled analog) for tissue distribution .

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